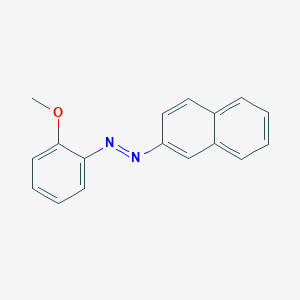

Anisole, o-(2-naphthylazo)-

Description

Contextualization of Arylazo Compounds in Modern Chemistry

Arylazo compounds, characterized by the -N=N- functional group linking two aromatic rings, are a cornerstone of modern chemistry. sioc-journal.cnaalto.fi Their significance stems from their versatile nature, finding applications in fields as diverse as synthetic chemistry, medicinal chemistry, and materials science. sioc-journal.cn The azo linkage imparts unique electronic and photophysical properties to these molecules, making them valuable as dyes, indicators, and photoresponsive materials. rsc.orgnih.gov

In recent years, the photochemical behavior of arylazo compounds, particularly arylazo sulfones, has been a subject of intense research. rsc.orgresearchgate.net Under visible light irradiation, these compounds can generate various radical species, including aryl, sulfonyl, and diazenyl radicals. rsc.org This reactivity has been harnessed for the construction of carbon-carbon and carbon-heteroatom bonds in organic synthesis under mild, often photocatalyst-free, conditions. rsc.orgnih.gov This "dyedauxiliary group" strategy allows for the conversion of stable substrates into photolabile reactive moieties, offering a green and efficient approach to chemical transformations. nih.gov

Furthermore, the redox-active nature of arylazo ligands, which possess low-lying π* azo-centered molecular orbitals, makes them intriguing components in coordination chemistry. researchgate.net Their ability to stabilize low-valent metal complexes has implications for catalysis and the development of novel electronic materials. researchgate.net The combination of a simple and cost-effective synthetic procedure with their wide-ranging biological and material properties ensures that arylazo compounds remain a vibrant area of chemical exploration. nih.gov

Structural Framework of o-(2-Naphthylazo)anisole and its Research Significance

o-(2-Naphthylazo)anisole, also known as 1-(o-methoxyphenylazo)-2-naphthol, possesses a distinctive molecular architecture that underpins its research significance. The structure features an anisole (B1667542) (methoxybenzene) group linked to a naphthalene (B1677914) ring system via an azo bridge. The "o-" (ortho) designation indicates that the azo group is positioned at the 2-position of the anisole ring, adjacent to the methoxy (B1213986) group.

This specific arrangement of functional groups gives rise to several key properties. The presence of the azo group, a known chromophore, results in the compound being colored. The extended π-system, encompassing both the anisole and naphthalene rings, contributes to its electronic and optical properties. A critical feature of β-naphthol azo dyes, such as o-(2-Naphthylazo)anisole, is the existence of a tautomeric equilibrium between the azo-enol and the keto-hydrazone forms. researchgate.net In many cases, the keto-hydrazone form is the more stable tautomer in both solution and the solid state. researchgate.net

The research significance of o-(2-Naphthylazo)anisole and related structures lies in their potential applications. The synthesis of various diaryl azo derivatives is often pursued to evaluate their therapeutic potential, including as anti-diabetic and antimicrobial agents. nih.gov The synthesis typically involves a diazo-coupling reaction between a substituted aromatic amine and a phenol (B47542) or naphthol derivative. nih.gov The resulting compounds are then characterized using various spectroscopic techniques to elucidate their structure. nih.gov

Physicochemical Properties of Anisole

| Property | Value |

| Molecular Formula | C7H8O |

| Molar Mass | 108.140 g·mol−1 |

| Appearance | Colorless liquid |

| Density | 0.995 g/cm³ |

| Melting Point | -37 °C |

| Boiling Point | 154 °C |

| Solubility in water | Insoluble |

This table presents the physical properties of anisole, a key structural component of o-(2-Naphthylazo)anisole. wikipedia.org

Interdisciplinary Research Perspectives on Substituted Azo-Naphthalene Systems

The study of substituted azo-naphthalene systems, including o-(2-Naphthylazo)anisole, transcends the traditional boundaries of organic chemistry, branching into various interdisciplinary fields. The inherent properties of these molecules make them attractive for a wide range of applications, from materials science to environmental science and biology.

In materials science, the focus is often on the development of novel dyes and pigments. The color and photostability of azo-naphthalene derivatives can be fine-tuned by introducing different substituents onto the aromatic rings. researchgate.net For instance, the presence of sulfonate groups has been shown to have a stabilizing effect on some naphthol red pigments. researchgate.net The study of their degradation mechanisms is crucial for the long-term preservation of colored materials, including those found in cultural heritage. researchgate.net

From an environmental perspective, the bioremediation of azo dyes is a significant area of research. aalto.fi Due to their widespread use in industries like textiles, azo dyes can be major environmental pollutants. aalto.fi Research is focused on using microorganisms such as bacteria, fungi, and algae to decolorize and degrade these compounds into less harmful substances. aalto.fi Understanding the mechanisms of microbial decolorization is key to developing effective strategies for treating industrial wastewater. aalto.fi

In the realm of medicinal chemistry, substituted azo compounds are investigated for their potential biological activities. nih.gov The azo linkage can be cleaved under certain biological conditions, leading to the formation of aromatic amines, some of which may have therapeutic or other biological effects. aalto.fi This has led to the synthesis and screening of numerous azo derivatives for their potential as drugs. nih.gov The interaction of these molecules with biological targets is a key area of study, often involving techniques like molecular docking to understand their mode of action at the molecular level. nih.gov

Structure

3D Structure

Properties

CAS No. |

18277-99-1 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(2-methoxyphenyl)-naphthalen-2-yldiazene |

InChI |

InChI=1S/C17H14N2O/c1-20-17-9-5-4-8-16(17)19-18-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |

InChI Key |

DGGLOTLDVCQYJU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N=NC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

COC1=CC=CC=C1N=NC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of O 2 Naphthylazo Anisole

Directed Synthesis of o-(2-Naphthylazo)anisole: Mechanistic Considerations

The primary route for the synthesis of o-(2-naphthylazo)anisole is a classic and well-established method in organic chemistry, involving the diazotization of an aromatic amine followed by an azo coupling reaction. researchgate.netbyjus.com

Diazotization of o-Anisidine (B45086) and Subsequent Electrophilic Aromatic Coupling with 2-Naphthol (B1666908) Derivatives

The synthesis commences with the diazotization of o-anisidine. This process involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). byjus.comscribd.com The resulting diazonium salt, o-methoxybenzenediazonium chloride, is a highly reactive electrophile.

This electrophilic diazonium salt is then introduced to a solution of 2-naphthol (β-naphthol) under alkaline conditions. byjus.comhandwiki.org The 2-naphthol, or more accurately, the naphtholate ion formed in the basic medium, acts as the nucleophilic coupling component. The electrophilic aromatic substitution reaction occurs preferentially at the C1 position (α-position) of the 2-naphthol ring, which is activated by the hydroxyl group. handwiki.orgatamanchemicals.com This coupling results in the formation of the N=N double bond, the characteristic azo linkage, yielding the final product, o-(2-naphthylazo)anisole. handwiki.org

Optimization of Reaction Parameters for Yield and Purity

The efficiency and outcome of the azo coupling reaction are highly dependent on several critical parameters. sigmaaldrich.com Fine-tuning these conditions is essential to maximize the yield and ensure the purity of the synthesized o-(2-naphthylazo)anisole. Key parameters include temperature, pH, and the stoichiometry of the reactants.

Low temperatures, typically between 0 and 5°C, are crucial during the diazotization step to prevent the unstable diazonium salt from decomposing. The coupling reaction itself is also performed at low temperatures to control the reaction rate and minimize the formation of by-products.

The pH of the reaction medium is another critical factor. The diazotization is carried out in a strongly acidic medium to ensure the formation of the diazonium salt. However, the subsequent coupling with 2-naphthol requires a mildly alkaline environment (pH 8-10). This is because while the diazonium ion is the active electrophile, the phenoxide or naphtholate ion is a much more powerful nucleophile than the neutral phenol (B47542) or naphthol. Maintaining the optimal pH is therefore a balancing act to ensure sufficient concentration of both reactive species.

The molar ratio of the reactants also plays a significant role. An equimolar ratio of o-anisidine and 2-naphthol is generally used, although a slight excess of one reactant may sometimes be employed to drive the reaction to completion.

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0-5 °C | Stabilizes the diazonium salt and controls the reaction rate. |

| pH (Diazotization) | Strongly Acidic | Facilitates the formation of the diazonium salt from the amine. |

| pH (Coupling) | Mildly Alkaline (8-10) | Promotes the formation of the more nucleophilic naphtholate ion. |

| Stoichiometry | Equimolar Reactants | Ensures efficient conversion and minimizes unreacted starting materials. |

Advanced Synthetic Strategies for Analogous Arylazo-Naphthalene Systems

While the traditional diazotization-coupling reaction is robust, modern synthetic chemistry has seen the emergence of advanced strategies, including catalytic methods, that offer greater control and efficiency. nsf.govkashanu.ac.ir

Catalytic Approaches in Azo Bond Formation for ortho-Substituted Anisoles

Recent research has focused on the development of transition metal-catalyzed methods for the formation of azoarenes. nsf.gov These methods often involve the coupling of aryl azides or other precursors under milder conditions than the traditional route. For instance, iron(II) complexes have been shown to catalyze the formation of azoarenes from ortho-substituted aryl azides with high yields. nsf.gov These catalytic cycles typically involve the formation of a metal-nitrene intermediate, which then couples to form the azo bond. nsf.gov While not yet specifically detailed for o-(2-naphthylazo)anisole, these catalytic approaches represent a promising avenue for the synthesis of analogous arylazo-naphthalene systems, potentially offering improved functional group tolerance and more environmentally benign reaction conditions. nsf.gov

Regiospecificity and Stereoselectivity in Azo Dye Synthesis

The position of the incoming electrophile on the naphthalene (B1677914) ring is a critical aspect of the synthesis, governed by the principles of electrophilic aromatic substitution. In the case of 2-naphthol, the hydroxyl group is an activating, ortho-, para- directing group. The coupling of the diazonium salt occurs almost exclusively at the C1 (ortho) position due to the high activation at this site. stackexchange.comechemi.com The C3 position is less favored, and the other ring is deactivated. This high degree of regiospecificity is a key feature of this reaction. stackexchange.comechemi.com

Stereoselectivity in azo dyes primarily refers to the E/Z (or cis/trans) isomerism around the N=N double bond. The E-isomer is generally the thermodynamically more stable and is the predominant product under normal synthetic conditions. The interconversion between E and Z isomers can often be induced by light, a property that is the basis for the photoswitching behavior of many azo compounds. acs.org

Chemical Reactivity and Derivatization of the Azo-Anisole Framework

The o-(2-naphthylazo)anisole molecule possesses several reactive sites that allow for a variety of chemical transformations and the synthesis of new derivatives. The azo group itself can be reduced to form two separate amine compounds, a reaction that can be useful for structural elucidation or for the synthesis of new molecules.

The aromatic rings of both the anisole (B1667542) and naphthalene moieties are susceptible to further electrophilic substitution, although the positions of these substitutions will be directed by the existing methoxy (B1213986) and hydroxyl/azo groups. Additionally, the hydroxyl group of the naphthol portion can be alkylated or acylated to introduce new functional groups. The arylazo group itself can act as a directing group in certain reactions. For instance, arylazo sulfones, derived from azo compounds, have been used in visible-light-induced reactions to generate aryl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govmdpi.comnih.gov These advanced methodologies open up possibilities for using the o-(2-naphthylazo)anisole framework as a scaffold for creating more complex and functionalized molecules. acs.org

Electrophilic Aromatic Substitution on the Anisole and Naphthyl Moieties

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. longdom.org For a complex molecule like o-(2-naphthylazo)anisole, the position of substitution is directed by the electronic effects of the substituents already present on both the anisole and naphthyl rings.

On the Anisole Moiety:

The anisole ring contains two key substituents: the methoxy group (-OCH₃) and the naphthylazo group (-N=N-C₁₀H₇). The methoxy group is a powerful activating group due to its ability to donate a lone pair of electrons through resonance, making the aromatic ring more susceptible to electrophilic attack. masterorganicchemistry.com It directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Conversely, the azo group is generally considered a deactivating group due to its electron-withdrawing inductive effect, directing incoming electrophiles to the meta position.

In the case of o-(2-naphthylazo)anisole, the powerful activating and ortho, para-directing influence of the methoxy group dominates. The position ortho to the methoxy group is occupied by the azo linkage. Therefore, electrophilic attack is most likely to occur at the para position (C4) and the other ortho position (C6) relative to the methoxy group.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on the Anisole Ring of o-(2-Naphthylazo)anisole

| Reaction | Reagent | Major Products (Predicted) |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-(o-methoxyphenylazo)-2-naphthol, 6-Nitro-1-(o-methoxyphenylazo)-2-naphthol |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-1-(o-methoxyphenylazo)-2-naphthol, 6-Bromo-1-(o-methoxyphenylazo)-2-naphthol |

| Sulfonation | Fuming H₂SO₄ | 4-(o-Methoxyphenylazo)-3-naphthol-sulfonic acid |

On the Naphthyl Moiety:

The naphthyl ring is substituted with a hydroxyl group (-OH) at the 2-position and the o-methoxyphenylazo group at the 1-position. The hydroxyl group is a strong activating, ortho, para-directing group. The azo group is deactivating. Electrophilic substitution on 2-naphthol typically occurs at the 1-position, but this is blocked. The next most favorable positions are influenced by both groups. The strong activating effect of the hydroxyl group will likely direct substitution to its ortho position, which is the 4-position of the naphthalene ring, as the 1- and 3-positions are sterically hindered or blocked.

Oxidation and Reduction Processes of the Azo Chromophore

The azo group (–N=N–) is the chromophore responsible for the color of the compound and is also a site of significant chemical reactivity. It can undergo both oxidation and reduction, typically leading to a loss of color. nih.gov

Oxidation:

The oxidation of azo compounds can proceed via different pathways depending on the oxidant and reaction conditions. psu.edu Treatment with milder oxidizing agents, such as peroxy acids or hydrogen peroxide, often leads to the formation of an azoxy compound (–N=N⁺(O⁻)–). psu.educore.ac.uk This transformation involves the addition of an oxygen atom to one of the nitrogen atoms of the azo bridge. More aggressive oxidation can result in the complete cleavage of the N=N double bond, breaking the molecule into smaller aromatic fragments. psu.edu For o-(2-naphthylazo)anisole, this cleavage would likely yield products derived from the oxidation of the anisole and naphthol precursors.

Table 2: Potential Oxidation Products of o-(2-Naphthylazo)anisole

| Oxidizing Agent | Reaction Type | Probable Products |

| Peroxyacetic Acid | Azoxy Formation | o-(2-Naphthylazoxy)anisole |

| Potassium Permanganate | Cleavage | o-Methoxy-nitrobenzene, 1,2-Naphthoquinone |

| Ozone | Cleavage | o-Methoxy-nitrobenzene, Phthalic acid derivatives |

Reduction:

The reduction of the azo linkage is a characteristic reaction of this class of compounds. This process typically results in the reductive cleavage of the –N=N– bond to form two primary aromatic amines. nih.gov This transformation is often used in the analysis of azo dyes and is a key step in their biodegradation under anaerobic conditions. tuiasi.ronih.gov A variety of reducing agents can accomplish this, including sodium dithionite (B78146) (Na₂S₂O₄), stannous chloride (SnCl₂) in acidic media, and catalytic hydrogenation (H₂/Pd, Pt, or Ni). dergipark.org.trorganic-chemistry.org The reduction of o-(2-naphthylazo)anisole is expected to yield o-anisidine and 1-amino-2-naphthol.

Table 3: Reduction Products of o-(2-Naphthylazo)anisole

| Reducing System | Reaction Type | Products |

| Na₂S₂O₄ (Sodium Dithionite) | Reductive Cleavage | o-Anisidine, 1-Amino-2-naphthol |

| SnCl₂ / HCl | Reductive Cleavage | o-Anisidine, 1-Amino-2-naphthol |

| H₂ / Raney Nickel | Reductive Cleavage | o-Anisidine, 1-Amino-2-naphthol |

| Hydrazine Hydrate | Reductive Cleavage | o-Anisidine, 1-Amino-2-naphthol |

Elucidation of Electronic Structure and Spectroscopic Properties of O 2 Naphthylazo Anisole

Quantum Chemical Investigations of Molecular and Electronic Structure

Theoretical and computational methods provide invaluable insights into the fundamental properties of molecules at the atomic level. For o-(2-Naphthylazo)anisole, these approaches are crucial for understanding its geometry, electronic distribution, and conformational possibilities.

Density Functional Theory (DFT) and Ab Initio Computational Studies of Ground State Properties

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for predicting the molecular structure and properties of chemical compounds. acs.orgnih.govacs.org DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31+G(d,p), have been effectively employed to determine the optimized geometries of azo compounds. acs.orgnih.govacs.org These studies typically involve calculating the equilibrium geometry, which corresponds to the lowest energy state of the molecule. For similar azo compounds, theoretical calculations have been performed to study their molecular structure, harmonic vibrational frequencies, and other ground state properties. acs.orgnih.govacs.org

The calculated geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular architecture. For instance, in related azo compounds, the planarity or non-planarity of the molecule, influenced by the substituents, has a significant impact on its electronic properties. nih.govacs.org The stability of different isomers, such as trans and cis, can also be assessed by comparing their calculated energies. For example, in a fluorene-based azo compound, the trans isomer was found to be more stable than the cis isomer by 16.33 kcal/mol. nih.govacs.org

| Parameter | Description |

| DFT Functionals | e.g., B3LYP, M06-2X. These are approximations to the exchange-correlation energy in DFT. |

| Basis Sets | e.g., 6-31+G(d,p), TZVP. They are sets of mathematical functions used to build molecular orbitals. |

| Calculated Properties | Equilibrium geometry, vibrational frequencies, bond lengths, bond angles, dihedral angles. |

Analysis of Molecular Orbitals, Electron Density Distribution, and Electrostatic Potential Maps

The electronic behavior of o-(2-Naphthylazo)anisole is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.orgmasterorganicchemistry.com In conjugated systems like o-(2-Naphthylazo)anisole, the π-orbitals are of particular interest as they are involved in electronic transitions. libretexts.org The distribution of electron density, which can be visualized through electron density maps, reveals the regions of the molecule that are electron-rich or electron-poor. researchgate.net

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface.

| Analysis | Information Provided |

| HOMO-LUMO Analysis | Provides insights into chemical reactivity, kinetic stability, and electronic transitions. |

| Electron Density Distribution | Shows the probability of finding an electron in a particular region of the molecule. |

| Electrostatic Potential (ESP) Maps | Identifies electrophilic (positive potential) and nucleophilic (negative potential) sites. |

Conformational Landscape and Tautomeric Equilibria in Azo-Naphthol Systems

Azo-naphthol systems can exist in two tautomeric forms: the azo form and the hydrazone form. unifr.chresearchgate.netscirp.orgresearchgate.net This tautomerism involves the migration of a proton, typically from a hydroxyl group to one of the azo nitrogen atoms, resulting in a quinone-hydrazone structure. researchgate.netscirp.org The position of this equilibrium is influenced by factors such as the nature of substituents and the polarity of the solvent. unifr.chresearchgate.net

Computational studies, often using DFT methods like M06-2X, have been instrumental in predicting the relative stabilities of these tautomers. unifr.ch For example, in some azo-naphthol derivatives, the hydrazone form is found to be more stable. researchgate.net The presence of intramolecular hydrogen bonds, such as O-H···N in the azo form and N-H···O in the hydrazone form, plays a crucial role in stabilizing the respective tautomers. researchgate.net The conformational landscape of these systems can be complex, with the possibility of different rotational isomers (conformers) for each tautomer. researchgate.net

Vibrational Spectroscopy for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful experimental method for probing the structure and bonding within a molecule. By analyzing the vibrational modes, one can identify functional groups and gain insights into the molecular framework.

Infrared (IR) Spectroscopic Characterization and Normal Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. specac.comlibretexts.org The resulting IR spectrum displays absorption bands at specific frequencies corresponding to these vibrations. libretexts.org Each functional group has characteristic absorption frequencies, making IR spectroscopy a valuable tool for structural elucidation. specac.comlibretexts.org

For o-(2-Naphthylazo)anisole, key vibrational modes would include the N=N stretching of the azo group, C-O stretching of the anisole (B1667542) moiety, and various C-H and C=C stretching and bending vibrations of the aromatic rings. pearson.comresearchgate.net The C-O stretching in anisole itself typically shows two bands. pearson.com Theoretical calculations using DFT can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of the experimental IR bands. researchgate.netnih.gov This combined experimental and computational approach, known as normal mode analysis, provides a detailed understanding of the vibrational dynamics of the molecule. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretching (in related naphthols) | 3200 - 3600 (broad) libretexts.org |

| C-H Stretching (aromatic) | 3000 - 3100 |

| C-H Stretching (methyl) | 2850 - 2960 |

| N=N Stretching | ~1400 - 1500 |

| C=C Stretching (aromatic) | ~1450 - 1600 |

| C-O Stretching (aryl ether) | ~1210 - 1275 (asymmetric), ~1020-1075 (symmetric) pearson.com |

Raman Spectroscopic Investigations of Vibrational Signatures

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. renishaw.com It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. renishaw.com The Raman spectrum of o-(2-Naphthylazo)anisole would reveal characteristic peaks corresponding to the vibrations of the naphthyl rings, the azo bridge, and the anisole group.

In related azo compounds, Raman spectroscopy has been used to investigate the azo-hydrazone tautomerism and to characterize the vibrational signatures of different isomers. acs.org For instance, the N=N stretching vibration often gives a strong signal in the Raman spectrum. Differences in the Raman spectra of related compounds like 1-naphthol (B170400) and 2-naphthol (B1666908) have been observed, highlighting the sensitivity of the technique to isomeric differences. researchgate.net Computational DFT calculations can also predict Raman scattering activities, which, when compared with experimental spectra, allow for a comprehensive assignment of the observed vibrational bands. acs.orgnih.gov

Computational Prediction and Assignment of Vibrational Frequencies

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of molecules like o-(2-Naphthylazo)anisole. These predictions are crucial for the assignment of experimentally observed bands in infrared (IR) and Raman spectra. The process involves optimizing the molecular geometry to a minimum energy structure and then calculating the second derivatives of the energy with respect to the atomic coordinates.

The calculated harmonic vibrational frequencies often show systematic deviations from experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity. To improve the accuracy of the predictions, scaling factors are commonly applied. researchgate.net These factors can be uniform for all frequencies or specific to different types of vibrations (e.g., stretching, bending, torsional modes). researchgate.net For complex molecules, multi-molecular fragment interception methods can be employed to better account for intermolecular interactions and improve the accuracy of frequency predictions, especially for modes involving hydrogen bonding. mdpi.com

A general approach involves using a combination of a reliable functional, such as B3LYP, with a suitable basis set, like 6-311+G(d,p), for both geometry optimization and frequency calculations. researchgate.net The agreement between the scaled theoretical frequencies and the experimental spectrum allows for a detailed assignment of the vibrational modes. For instance, C-H stretching vibrations in the aromatic rings are typically predicted above 3000 cm⁻¹, while C=O stretching vibrations, if present, would be expected in the 1680-1715 cm⁻¹ region. researchgate.net It is important to note that some computational methods may yield significant errors for certain vibrational modes, such as torsions or vibrations involving heavy atoms. nist.gov

Table 1: Illustrative Predicted Vibrational Frequencies for a Related Azo Compound Fragment (Anisole) and their Assignments

| Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| 3070 | 3065 | Aromatic C-H stretch |

| 1600 | 1598 | Aromatic C=C stretch |

| 1250 | 1245 | Asymmetric C-O-C stretch |

| 1030 | 1025 | Symmetric C-O-C stretch |

| 830 | 825 | Out-of-plane C-H bend |

Note: This table is illustrative and based on general frequency regions for anisole fragments. Actual values for o-(2-Naphthylazo)anisole would require specific calculations.

Electronic Absorption and Emission Spectroscopy

The UV-Visible absorption spectrum of o-(2-Naphthylazo)anisole is characterized by electronic transitions between different molecular orbitals. The absorption of UV or visible light promotes an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org For organic molecules with chromophores like azo groups and aromatic rings, the most significant transitions are typically π → π* and n → π*. cutm.ac.in

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These transitions are generally strong, resulting in high molar absorptivity (ε) values. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the azo group) to a π* antibonding orbital. uzh.ch These transitions are typically weaker than π → π* transitions. cutm.ac.in

The absorption maxima (λmax) are influenced by the extent of conjugation in the molecule. The presence of the naphthyl and anisole groups in conjugation with the azo linker leads to a bathochromic (red) shift of the absorption bands compared to simpler azobenzenes. The electronic spectrum of anisole itself shows a strong absorption band around 220 nm. photochemcad.com The extended π-system in o-(2-Naphthylazo)anisole is expected to result in absorption bands at longer wavelengths, likely in the visible region, contributing to its color. The solvent environment can also significantly affect the λmax values. matanginicollege.ac.in

Table 2: Typical Electronic Transitions and their Characteristics

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| σ → σ | < 200 | High |

| n → σ | 150 - 250 | Low to Medium |

| π → π | 200 - 600 | High |

| n → π | 250 - 700 | Low |

Note: The specific λmax and ε values for o-(2-Naphthylazo)anisole would need to be determined experimentally.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for modeling the excited states of molecules and predicting their electronic absorption spectra. rsc.orgrsc.orgresearchgate.net It provides a balance between computational cost and accuracy for many molecular systems. bohrium.com TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption wavelengths, as well as the oscillator strengths, which are related to the intensity of the absorption bands. rsc.org

By performing TD-DFT calculations, it is possible to assign the observed absorption bands in the experimental UV-Visible spectrum to specific electronic transitions between molecular orbitals. researchgate.net This allows for a detailed understanding of the nature of the excited states, such as whether they are of π → π* or n → π* character. arxiv.org The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results with TD-DFT. researchgate.net These computational models can also be used to investigate how structural modifications or changes in the environment affect the electronic properties of the molecule. rsc.org

Following the absorption of light and promotion to an excited electronic state, a molecule can return to the ground state through various radiative and non-radiative pathways. Fluorescence is the emission of a photon from a singlet excited state (S₁ → S₀), while phosphorescence is the emission from a triplet excited state (T₁ → S₀). ubbcluj.ro

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. ubbcluj.ronist.gov Similarly, the phosphorescence quantum yield (ΦP) quantifies the efficiency of phosphorescence. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

For azo compounds, fluorescence is often weak due to efficient non-radiative decay pathways, such as photoisomerization. However, introducing structural rigidity can sometimes enhance fluorescence. pku.edu.cn Phosphorescence is generally observed at lower temperatures in rigid media, as this minimizes non-radiative deactivation of the triplet state. ubbcluj.ro The presence of heavy atoms can increase the rate of intersystem crossing (S₁ → T₁) and potentially enhance phosphorescence. ubbcluj.ro The quantum yield can be measured relative to a standard of known quantum yield. researchgate.net

Table 3: Photophysical Parameters

| Parameter | Symbol | Description |

| Fluorescence Quantum Yield | ΦF | Ratio of emitted fluorescent photons to absorbed photons |

| Phosphorescence Quantum Yield | ΦP | Ratio of emitted phosphorescent photons to absorbed photons |

| Fluorescence Lifetime | τF | Average time in the singlet excited state |

| Phosphorescence Lifetime | τP | Average time in the triplet excited state |

Solvatochromism refers to the change in the color of a solute when dissolved in different solvents. iku.edu.tr This phenomenon arises from the differential solvation of the ground and excited states of the molecule. researchgate.net The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability can all influence the energy levels of the molecular orbitals and thus shift the absorption maxima. researchgate.net A bathochromic shift (to longer wavelengths) is termed positive solvatochromism, while a hypsochromic shift (to shorter wavelengths) is negative solvatochromism. iku.edu.tr Some azo dyes are known to exhibit a reversal in solvatochromism depending on the solvent polarity. iku.edu.tr

Thermochromism is the reversible change in color of a compound with a change in temperature. elsevierpure.com This can be due to a shift in the equilibrium between different tautomeric forms (e.g., azo-hydrazone tautomerism in some azo dyes) or changes in the extent of intermolecular interactions at different temperatures. researchgate.net For some salicylideneaniline (B1219908) derivatives, which share some structural similarities with azo compounds, thermochromism has been attributed to a shift in the enol-keto equilibrium. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like o-(2-Naphthylazo)anisole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the chemical shift (δ) of a proton is indicative of its electronic environment. libretexts.org Protons on the aromatic rings will appear in the downfield region (typically 6.0-9.0 ppm), with their exact chemical shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing azo group. bhu.ac.in The protons of the methoxy group will appear as a singlet in the upfield region (around 3.3-4.0 ppm). bhu.ac.in The integration of the signals provides the relative number of protons in each environment, and the splitting patterns (singlet, doublet, triplet, etc.) reveal information about the neighboring protons. jimcontent.com

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. chemguide.co.uk The chemical shifts of the carbon atoms are also sensitive to their electronic environment. Aromatic carbons typically resonate in the range of 100-160 ppm. The carbon of the methoxy group will be found in the 50-60 ppm region. The carbons directly attached to the nitrogen atoms of the azo group will have distinct chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and between protons and carbons, respectively, allowing for an unambiguous assignment of all signals. nih.gov

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for o-(2-Naphthylazo)anisole

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.0 - 8.5 | 110 - 160 |

| Methoxy (O-CH₃) | 3.3 - 4.0 | 50 - 60 |

| Carbonyl (C=O) | N/A | ~200 (for comparison) |

| Alkene (C=C) | 4.5 - 6.0 | 100 - 150 |

Note: The values are approximate and based on general ranges for similar functional groups. bhu.ac.inchemguide.co.uk

Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling Interactions

The ¹H NMR spectrum of o-(2-naphthylazo)anisole is characterized by a series of signals corresponding to the distinct protons in the molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic rings, namely the methoxy group (-OCH₃) and the azo group (-N=N-), as well as the naphthyl and phenyl ring systems.

The aromatic region of the spectrum is typically complex due to the overlapping signals of the protons on the naphthyl and anisole rings. Protons on the anisole ring are influenced by the ortho-methoxy group, while the naphthyl ring protons are affected by the azo linkage. The methoxy group itself gives rise to a characteristic singlet signal in the upfield region of the spectrum.

Spin-spin coupling interactions between adjacent protons provide crucial information about the connectivity of the molecule. The coupling constants (J values) can help to distinguish between ortho, meta, and para relationships between protons on the aromatic rings. For instance, ortho-coupled protons typically exhibit larger coupling constants (around 7-9 Hz) compared to meta-coupled protons (around 2-3 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts for o-(2-Naphthylazo)anisole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet | N/A |

| Anisole Ring Protons | 6.8 - 7.8 | Multiplet | 7-9 (ortho), 2-3 (meta) |

Note: The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

Carbon (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of o-(2-naphthylazo)anisole. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

The carbon atom of the methoxy group will appear in the upfield region of the spectrum. The carbons of the aromatic rings will resonate in the downfield region, typically between 110 and 160 ppm. The carbon atoms directly attached to the nitrogen atoms of the azo group and the oxygen atom of the methoxy group will have characteristic chemical shifts. The presence of the azo group generally causes a downfield shift for the carbon atoms it is attached to.

Table 2: Predicted ¹³C NMR Chemical Shifts for o-(2-Naphthylazo)anisole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Anisole Ring Carbons | 110 - 160 |

| Naphthyl Ring Carbons | 115 - 150 |

| Carbon attached to Azo group (C-N=N) | 140 - 155 |

Note: The exact chemical shifts would be determined from an experimental spectrum.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the complex ¹H and ¹³C NMR spectra of o-(2-naphthylazo)anisole, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled. This is particularly useful for tracing the connectivity of protons within the anisole and naphthyl ring systems. Cross-peaks in the COSY spectrum connect signals from protons that are on adjacent carbon atoms. bas.bg

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. bas.bg This allows for the direct assignment of carbon signals based on the already assigned proton signals.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to detect and study species that have unpaired electrons, such as radicals. The formation of radical intermediates of azo dyes like o-(2-naphthylazo)anisole can occur through oxidation or reduction processes. acs.org

Pulse radiolysis studies on similar azo dyes have shown that one-electron oxidation or reduction leads to the formation of radical cations or radical anions, respectively. acs.org The reactivity and stability of these radical intermediates are dependent on the tautomeric form of the dye. acs.org

In a typical EPR experiment for o-(2-naphthylazo)anisole, the compound would be subjected to an oxidation or reduction process (e.g., chemical, electrochemical, or radiolytic) to generate radical intermediates. The EPR spectrum would then provide information about the electronic structure of the radical, such as the g-factor and hyperfine coupling constants. The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N) in the radical, and its analysis can help to map the distribution of the unpaired electron density within the molecule. This information is crucial for understanding the reaction mechanisms involving these radical intermediates. rsc.org

Coordination Chemistry and Metal Complexation with O 2 Naphthylazo Anisole As a Ligand

Ligand Design Principles and Coordination Modes of Arylazo Ligands

The design of arylazo ligands is guided by the desire to create molecules that can form stable and functional metal complexes. Key to their design is the incorporation of donor atoms that can effectively bind to a metal center. The azo group itself is a primary coordination site. rsc.orgrsc.org Furthermore, the aromatic rings of the arylazo structure can be functionalized with additional donor groups to enhance the ligand's chelating ability and to fine-tune the electronic and steric properties of the resulting metal complex.

Arylazo ligands are known to possess low-lying π* molecular orbitals centered on the azo group. This electronic feature often leads to intense absorption bands in the visible region of the electromagnetic spectrum, making their metal complexes highly colored. researchgate.net The coordination of these ligands to a metal center can further influence these electronic transitions.

A critical aspect of the coordinating ability of ligands like o-(2-Naphthylazo)anisole is chelation, a process where a single ligand binds to a central metal ion at two or more points, forming a stable ring structure known as a chelate. ebsco.com In the case of o-(2-Naphthylazo)anisole and related structures, chelation typically involves one of the nitrogen atoms of the azo group and an oxygen donor atom from an adjacent moiety.

Specifically, the design of these ligands often includes a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group positioned ortho to the azo linkage on one of the aromatic rings. This strategic placement allows for the formation of a stable five- or six-membered chelate ring upon coordination to a metal ion. The metal center is simultaneously bound by the azo nitrogen and the oxygen atom of the hydroxyl or methoxy group. nih.gov This bidentate coordination mode significantly enhances the stability of the resulting metal complex compared to monodentate ligation.

The involvement of both the "soft" azo nitrogen and the "hard" oxygen donor atoms from the anisole (B1667542) or naphthol components allows these ligands to effectively coordinate with a wide range of transition metal ions.

The concept of hemilability is particularly relevant to the coordination chemistry of hybrid ligands, which are molecules that possess both a strongly coordinating group and a weakly coordinating group. nih.gov In complexes containing ligands like o-(2-Naphthylazo)anisole, the bond between the metal and the oxygen atom of the anisole group can be weaker than the bond to the azo nitrogen. This disparity in bond strength can lead to hemilabile behavior, where the weaker bond can reversibly dissociate and re-associate. This dynamic process can open up a coordination site on the metal, allowing for interaction with other molecules, which is a key feature in designing catalysts.

This dynamic bond-breaking and bond-making can also contribute to the fluxional behavior of the metal complex in solution. Fluxionality refers to the phenomenon where a molecule undergoes rapid, reversible intramolecular rearrangements, leading to the interchange of atoms between chemically non-equivalent positions. mdpi.com This can be observed using techniques such as variable-temperature NMR spectroscopy. The lability of the metal-oxygen bond in o-(2-Naphthylazo)anisole complexes could facilitate such rearrangements.

Synthesis and Structural Characterization of Metal-o-(2-Naphthylazo)anisole Complexes

The synthesis of metal complexes with o-(2-Naphthylazo)anisole and similar arylazo ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. orientjchem.orgamanote.com The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the stoichiometry and geometry of the resulting complex.

Once synthesized, the structural characterization of these complexes is crucial to understanding their properties. A variety of analytical techniques are employed for this purpose. Elemental analysis provides the empirical formula of the complex, while spectroscopic methods such as infrared (IR), UV-Visible, and nuclear magnetic resonance (NMR) spectroscopy provide information about the bonding and electronic structure. ekb.eguomustansiriyah.edu.iq

o-(2-Naphthylazo)anisole and its derivatives have been shown to form stable complexes with a range of transition metals, including palladium(II), platinum(II), and rhodium(II)/(III). mdpi.comhu.edu.jonih.govdoi.org

Palladium(II) Complexes: Palladium(II) complexes are of particular interest due to their applications in catalysis and materials science. nih.govnih.gov The reaction of o-(2-Naphthylazo)anisole with palladium(II) salts typically yields square planar complexes where the ligand acts as a bidentate chelating agent. mdpi.com

Platinum(II) Complexes: Similar to palladium(II), platinum(II) also favors a square planar coordination geometry. nih.govmdpi.com The resulting platinum complexes often exhibit interesting photophysical properties and have been investigated for applications in sensing and as materials for organic light-emitting diodes (OLEDs). mdpi.com

Rhodium(II) and Rhodium(III) Complexes: Rhodium can form complexes in various oxidation states, with rhodium(II) and rhodium(III) being common. researchgate.netnih.govscispace.com With arylazo ligands, rhodium often forms octahedral complexes. nih.gov The reactivity and catalytic activity of these rhodium complexes are areas of active research.

Table of Transition Metal Complexes with Arylazo Ligands

| Metal Ion | Typical Coordination Geometry | Potential Applications |

|---|---|---|

| Palladium(II) | Square Planar | Catalysis, Materials Science |

| Platinum(II) | Square Planar | Sensing, OLEDs |

Crystallographic studies of metal-o-(2-Naphthylazo)anisole complexes can confirm the bidentate chelation of the ligand through the azo nitrogen and the anisole oxygen. They can also reveal details about the packing of the molecules in the solid state, including any intermolecular interactions such as π-π stacking or hydrogen bonding. mdpi.com

The geometry and stability of metal complexes can be significantly influenced by the presence of substituents on the arylazo ligand. rsc.orgnih.gov Electron-donating or electron-withdrawing groups attached to the aromatic rings can alter the electron density at the donor atoms, thereby affecting the strength of the metal-ligand bonds. nih.gov

For example, an electron-donating group on the anisole ring would increase the electron density on the oxygen atom, potentially leading to a stronger metal-oxygen bond and a more stable complex. Conversely, an electron-withdrawing group could weaken this bond.

Steric effects also play a crucial role. Bulky substituents near the coordination sites can influence the coordination geometry and may prevent the formation of certain structures. mdpi.com For instance, a large substituent ortho to the anisole's methoxy group could hinder the coordination of the oxygen atom to the metal center. The interplay of these electronic and steric factors allows for the rational design of ligands to achieve desired properties in the resulting metal complexes. nih.gov

Spectroscopic Probing of Metal-Ligand Interactions in Coordination Complexes

Spectroscopic techniques are fundamental in elucidating the nature of the metal-ligand bond in coordination complexes of 1-((2-methoxyphenyl)azo)-2-naphthol. Analysis of vibrational, electronic, and nuclear magnetic resonance spectra reveals detailed information about the coordination mode and the resulting electronic perturbations.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination sites of the ligand. The comparison of the IR spectrum of the free 1-((2-methoxyphenyl)azo)-2-naphthol ligand with those of its metal complexes reveals characteristic shifts in vibrational frequencies. acs.orgsemanticscholar.org

The most significant changes are observed in the stretching vibrations of the phenolic O-H group, the azo N=N group, and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. acs.org

ν(O-H) Vibration: The free ligand exhibits a broad band in the region of 3100-3200 cm⁻¹, which is characteristic of an intramolecularly hydrogen-bonded hydroxyl group. acs.org Upon complexation and deprotonation, this band disappears, providing strong evidence for coordination through the phenolic oxygen. rsc.orgresearchgate.net

ν(N=N) Vibration: The azo group in the free ligand shows a characteristic stretching vibration band around 1450-1550 cm⁻¹. acs.orgorientjchem.org When the ligand coordinates to a metal ion through one of the azo nitrogen atoms, the electron density in the N=N bond is altered, typically resulting in a shift of this band to a lower wavenumber (1430-1470 cm⁻¹). acs.orgorientjchem.org This shift indicates a weakening of the N=N double bond character upon chelation.

Appearance of M-O and M-N Bands: The formation of new coordinate bonds is confirmed by the appearance of new, typically weaker, bands in the far-infrared region of the spectra of the complexes. Bands observed in the range of 540-550 cm⁻¹ can be assigned to the M-O stretching vibration, while bands in the 470-490 cm⁻¹ range are attributed to the M-N stretching vibration. acs.org

These spectral changes collectively confirm the bidentate coordination of the ligand through the phenolic oxygen and an azo nitrogen atom.

Table 1: Representative IR Spectral Data (cm⁻¹) for 1-((2-methoxyphenyl)azo)-2-naphthol (HL) and its Metal Complexes Data is representative of typical shifts observed for this class of compounds.

| Compound | ν(O-H) | ν(N=N) | ν(M-O) | ν(M-N) |

| HL (Free Ligand) | ~3150 br | ~1542 s | - | - |

| [Co(L)₂] | - | ~1465 m | ~545 w | ~480 w |

| [Ni(L)₂] | - | ~1468 m | ~550 w | ~482 w |

| [Cu(L)₂] | - | ~1460 m | ~548 w | ~485 w |

(s = strong, m = medium, w = weak, br = broad)

The electronic absorption spectra of 1-((2-methoxyphenyl)azo)-2-naphthol and its metal complexes, typically recorded in solvents like ethanol (B145695) or DMF, provide valuable information about the electronic transitions within the molecule. The free ligand generally displays intense absorption bands in the UV-Visible region attributed to π→π* and n→π* transitions within the aromatic rings and the azo chromophore. orientjchem.org

Upon complexation, these bands often undergo a bathochromic (red) shift. orientjchem.org This shift is a direct consequence of the coordination of the ligand to the metal ion, which extends the π-conjugated system and lowers the energy gap between the molecular orbitals involved in the electronic transitions. The spectra of the complexes also feature new bands, primarily due to ligand-to-metal charge transfer (LMCT) or, in some cases, d-d transitions for transition metal ions with partially filled d-orbitals. acs.orgrsc.org

For instance, the free ligand might show a main absorption band around 450-470 nm. researchgate.net In its metal complexes, this band can shift to longer wavelengths (e.g., >500 nm), and new, often broad, charge-transfer bands may appear. nih.gov The electronic configuration of the central metal ion also plays a role; for example, a d¹⁰ Zn(II) complex will not exhibit d-d transitions. orientjchem.org

Some azo dye complexes have been shown to exhibit enhanced fluorescence emission compared to the free ligand. orientjchem.org The chelation to a metal ion can increase the rigidity of the ligand structure, which reduces the non-radiative decay of the excited state and thus enhances fluorescence intensity.

Table 2: Representative UV-Visible Spectral Data (λ_max, nm) for 1-((2-methoxyphenyl)azo)-2-naphthol (HL) and its Metal Complexes in Solution Data is representative of typical absorptions observed for this class of compounds.

| Compound | π→π* Transitions | n→π* / Intraligand CT | Charge Transfer (CT) / d-d |

| HL (Free Ligand) | ~280, ~335 | ~460 | - |

| [Co(L)₂] | ~285, ~340 | ~485 | ~550 |

| [Ni(L)₂] | ~282, ~338 | ~490 | ~580 |

| [Cu(L)₂] | ~290, ~345 | ~505 | ~610 |

Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial tool for characterizing these complexes, particularly for diamagnetic species. In the ¹H NMR spectrum of the free ligand, a characteristic signal for the phenolic O-H proton is observed at a very downfield chemical shift (e.g., δ 15-16 ppm), indicative of strong intramolecular hydrogen bonding. mdpi.com Upon formation of a diamagnetic complex (e.g., with Zn(II), Cd(II), or BF₂⁺), this signal disappears, confirming the deprotonation and coordination of the hydroxyl group. mdpi.com Furthermore, the signals corresponding to the protons on the naphthyl and phenyl rings experience shifts due to the change in the electronic environment upon chelation. mdpi.com

For paramagnetic complexes, such as those with Co(II), Ni(II), or Cu(II), the NMR spectra are significantly different. The unpaired electrons on the metal center cause large shifts (hyperfine shifts) and significant broadening of the NMR signals for nuclei near the metal ion. rsc.org This broadening can sometimes make the signals difficult to observe or resolve. However, the wide chemical shift range can also be advantageous, reducing the overlap of signals. researchgate.net While detailed interpretation can be complex, paramagnetic NMR provides insights into the magnetic properties and electronic structure of the complexes. rsc.org

Electrochemistry and Redox Behavior of Metal-o-(2-Naphthylazo)anisole Complexes

The electrochemical properties of metal complexes of 1-((2-methoxyphenyl)azo)-2-naphthol are of interest for understanding their electron transfer capabilities and potential applications in catalysis and materials science.

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of these complexes. A typical CV experiment involves scanning the potential of an electrode in a solution of the complex and measuring the resulting current. The resulting voltammogram can reveal the potentials at which the complex is oxidized or reduced.

For many transition metal complexes of this ligand, quasi-reversible redox processes are observed. rsc.orgbanglajol.info For example, a Cu(II) complex can undergo a one-electron reduction to a Cu(I) species, giving rise to a cathodic peak (Epc). On the reverse scan, the corresponding oxidation from Cu(I) back to Cu(II) produces an anodic peak (Epa). rsc.org The formal reduction potential (E½) can be estimated from these peak potentials. The redox activity may be centered on the metal ion (e.g., Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺) or on the ligand itself, as the azo group is known to be electrochemically active. orientjchem.org

Table 3: Representative Cyclic Voltammetry Data for Metal Complexes of Azo-Naphthol Ligands Data is representative and measured vs. Ag/AgCl in a non-aqueous solvent like DMF or CH₃CN.

| Complex | Redox Couple | E_pa (V) | E_pc (V) | ΔE_p (mV) | E½ (V) |

| [Co(L)₂] | Co(II)/Co(I) | -0.69 | -0.84 | 150 | -0.77 |

| [Ni(L)₂] | Ni(II)/Ni(I) | -0.73 | -0.88 | 150 | -0.81 |

| [Cu(L)₂] | Cu(II)/Cu(I) | -0.45 | -0.60 | 150 | -0.53 |

Note: ΔE_p = |E_pa - E_pc|. For a reversible one-electron process, the theoretical value is ~59 mV. Larger values indicate quasi-reversible behavior.

Effect of the Metal Center: Different metal ions have inherently different redox potentials. For instance, the Cu(II)/Cu(I) couple is generally easier to reduce (occurs at a less negative potential) than the Ni(II)/Ni(I) or Co(II)/Co(I) couples in similar ligand environments. rsc.org This trend is reflected in the electrochemical data for complexes with azo-naphthol type ligands.

Effect of the Ligand Environment: The ligand plays a crucial role in stabilizing specific oxidation states of the metal. The electron-donating nature of the deprotonated phenolate (B1203915) group and the π-acceptor capability of the azo group modulate the electron density at the metal center. Substituents on the aromatic rings of the ligand can further tune these properties. Electron-donating groups (like the methoxy group in the o-anisole moiety) tend to make the metal center more electron-rich, making it easier to oxidize and harder to reduce (shifting redox potentials to more negative values). Conversely, electron-withdrawing groups would make the metal easier to reduce. The coordination geometry (e.g., tetrahedral vs. square planar vs. octahedral) adopted by the complex also has a profound impact on its redox potentials. rsc.org

Focused Research on "Anisole, o-(2-naphthylazo)-" Yields Limited Data for Theoretical Modeling of Metal Complexes

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the nature of metal-ligand interactions. nih.gov These methods provide valuable insights into the geometric and electronic structures of complex molecules. researchgate.net For many related azo-containing ligands, researchers have successfully employed DFT to calculate optimized geometries, analyze molecular orbitals, and predict electronic spectra, thereby complementing experimental findings. nih.govresearchgate.net

In typical theoretical studies of metal-azo complexes, researchers investigate key parameters such as the bond lengths and angles between the metal center and the coordinating nitrogen atoms of the azo group, as well as any other donor atoms present on the ligand. nih.govmdpi.com Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the charge transfer characteristics upon complexation. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is often used to simulate UV-Visible absorption spectra, allowing for the assignment of electronic transitions, which are crucial for understanding the photophysical properties of these compounds. mdpi.com

Despite the well-established methodologies for such theoretical investigations, their specific application to "Anisole, o-(2-naphthylazo)-" as a ligand in metal complexes has not been documented in the available scientific literature. The field of coordination chemistry is vast, and while general principles can be inferred from similar structures, a scientifically rigorous and accurate discussion requires data specific to the compound .

The absence of such specific data precludes a detailed and authoritative discussion on the theoretical modeling of metal-ligand bonding and the electronic structure of "Anisole, o-(2-naphthylazo)-" complexes as per the requested outline. A thorough analysis would necessitate dedicated computational studies on this specific ligand and its potential metal complexes. Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Further experimental and computational research is required to characterize the coordination behavior of "Anisole, o-(2-naphthylazo)-" and to model the intricate details of its metal-ligand bonding and electronic properties.

Photochemical and Photophysical Dynamics of O 2 Naphthylazo Anisole

Investigation of Photoisomerization Mechanisms

The hallmark of azo compounds is their ability to undergo trans-cis (or E/Z) photoisomerization. The thermodynamically more stable trans isomer can be converted to the higher-energy cis isomer by irradiation with light of a suitable wavelength, typically corresponding to the π-π* absorption band. The reverse process, cis-trans isomerization, can be induced by irradiation at a different wavelength (often the n-π* band of the cis isomer) or can occur thermally in the dark.

The photoisomerization of azo dyes can proceed through two primary mechanisms: rotation or inversion. The rotational mechanism involves a twisting motion around the N=N double bond in the excited state, passing through a perpendicular transition state. The inversion mechanism involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp² to sp. The operative mechanism is often influenced by the molecule's electronic structure, steric hindrance, and the surrounding environment.

For naphthalene-based azo dyes, the isomerization process is known to be highly efficient. Upon excitation, the molecule rapidly relaxes from the initial Franck-Condon excited state. The cis isomer formed can then thermally revert to the more stable trans form. The rate of this thermal reversion is sensitive to substituents on the aromatic rings. For instance, studies on substituted trans-naphthalene azo compounds show that the thermal cis-to-trans reversion lifetime can vary significantly, decreasing with increasing electron-donating strength of the substituent. nih.gov This suggests that the methoxy (B1213986) group in o-(2-naphthylazo)anisole, being an electron-donating group, would influence the kinetics of thermal relaxation.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. For photoisomerization, there are quantum yields for both the forward (trans → cis, Φt→c) and reverse (cis → trans, Φc→t) reactions. These values are dependent on the excitation wavelength, solvent, and molecular structure. sigmaaldrich.com

During continuous irradiation, a photostationary state (PSS) is reached, which is a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions are equal. The composition of the mixture at the PSS depends on the molar absorption coefficients of the two isomers at the irradiation wavelength and their respective photoisomerization quantum yields. sigmaaldrich.com For related naphthalene-based azo dyes, fluorescence measurements have revealed that the fluorescence quantum yield is generally low, indicating that photoisomerization and other non-radiative decay pathways are the dominant processes after light absorption. rsc.org

Table 1: General Factors Influencing Photoisomerization Quantum Yields in Azo Dyes

| Factor | Description | Expected Impact on o-(2-Naphthylazo)anisole |

| Excitation Wavelength | The energy of the absorbed photon can influence which excited state is populated and the subsequent relaxation pathways. | Excitation into the S₂ (π-π) state versus the S₁ (n-π) state can lead to different isomerization efficiencies. |

| Solvent Polarity | The polarity of the solvent can stabilize or destabilize the ground, excited, and transition states, affecting the energy barriers for isomerization. | The methoxy group can interact with polar solvents, potentially altering the potential energy surfaces of the excited states. |

| Substituents | Electron-donating or -withdrawing groups alter the electronic structure of the azo moiety, affecting absorption spectra and excited-state properties. | The electron-donating methoxy group is expected to influence the energy levels of the molecular orbitals involved in the electronic transitions. |

The photochromic behavior of azo dyes is markedly influenced by environmental factors such as solvent and temperature. The polarity of the solvent can affect the rates of both photoisomerization and thermal back-relaxation. For some photochromic compounds, an increase in solvent polarity can lead to changes in the activation energy for the thermal decay process.

Temperature primarily affects the rate of the thermal cis-to-trans isomerization. This process is thermally activated, and its rate constant typically follows the Arrhenius equation, increasing with higher temperatures. This temperature dependence means that the stability of the cis isomer is lower at elevated temperatures, leading to a faster return to the trans form. sigmaaldrich.com For materials applications, controlling the thermal stability of the cis isomer is crucial, and this is often tuned by modifying the molecular structure or the host matrix.

Excited State Processes and Energy Deactivation Pathways

Ultrafast transient absorption (TA) spectroscopy is a powerful technique for studying the dynamics of excited states on femtosecond to nanosecond timescales. researchgate.netrsc.org In a TA experiment, a "pump" pulse excites the sample, and a time-delayed "probe" pulse measures the change in absorption. This allows for the direct observation of transient species, such as short-lived excited states and reaction intermediates.

Studies on substituted naphthalene-based azo dyes using TA spectroscopy have revealed complex excited-state dynamics with multiple distinct lifetimes. nih.gov For example, a study on four such dyes identified several excited-state lifetimes ranging from sub-picosecond to tens of picoseconds (e.g., ~0.7-1.5 ps, ~3-4 ps, and 20-40 ps). nih.gov These different time constants are attributed to various relaxation processes occurring from the initially excited state. For o-(2-naphthylazo)anisole, it is expected that excitation would lead to a cascade of ultrafast events, including vibrational relaxation and internal conversion, ultimately leading to isomerization or return to the ground state on a picosecond timescale. Research on protonated naphthalene-based azo dyes also utilized TA spectroscopy, revealing even faster excited-state dynamics with lifetimes of <1 ps, ~3 ps, ~13 ps, and ~200 ps. rsc.org

Table 2: Typical Excited-State Lifetimes for Naphthalene-Based Azo Dyes (Unprotonated)

| Compound Class | τ₁ (ps) | τ₂ (ps) | τ₃ (ps) |

| Naphthalene-Azo Dyes with various substituents | 0.7 - 1.5 | 3 - 4 | 20 - 40 |

Data derived from studies on analogous systems. nih.gov

Once a molecule is in an excited electronic state, several non-radiative deactivation pathways compete with fluorescence and phosphorescence.

Vibrational Relaxation: Following excitation, the molecule is often in a vibrationally excited level of the electronic excited state. It rapidly loses this excess vibrational energy and relaxes to the lowest vibrational level of that electronic state, typically on a sub-picosecond timescale.

Internal Conversion (IC): This is a non-radiative transition between two electronic states of the same spin multiplicity (e.g., from a higher singlet state S₂ to a lower singlet state S₁). IC is often very fast, occurring on femtosecond to picosecond timescales, especially when the potential energy surfaces of the states are close or intersect (a conical intersection). For many azo dyes, isomerization is thought to occur after rapid internal conversion from an initially populated higher excited state to the first excited singlet state (S₁).

Intersystem Crossing (ISC): This is a non-radiative transition between two electronic states of different spin multiplicity (e.g., from a singlet state S₁ to a triplet state T₁). While photoisomerization in many azo compounds is believed to proceed primarily through the singlet excited state, triplet state pathways can also contribute. The efficiency of ISC depends on the strength of spin-orbit coupling. Studies on various aromatic and heterocyclic compounds show that internal conversion and intersystem crossing are often competing processes that dictate the ultimate fate of the excited state. noaa.govbjraylight.com The relative rates of IC and ISC determine whether the subsequent photochemistry or photophysics will be dominated by singlet or triplet state reactivity.

For naphthalene-based azo dyes, the very low fluorescence quantum yields suggest that non-radiative pathways like internal conversion, leading to isomerization, are the dominant deactivation channels for the excited singlet state. rsc.org

Information regarding "Anisole, o-(2-naphthylazo)-" is not available in the public domain.

Extensive searches for scientific literature and data concerning the photochemical and photophysical dynamics of the specific chemical compound "Anisole, o-(2-naphthylazo)-" have yielded no specific results. The requested information on its photochemical reactivity, degradation pathways, free-radical induced processes, and photodegradation mechanisms is not available in the accessible public domain.

While general principles of photochemistry, free-radical chemistry, and the behavior of related compounds such as anisole (B1667542) and azo-dyes are well-documented, this information cannot be accurately extrapolated to create a detailed and scientifically rigorous article solely focused on "Anisole, o-(2-naphthylazo)-".

Therefore, the generation of an article with the specified outline and required level of scientific detail is not possible at this time due to the absence of research data on this particular compound.

Advanced Analytical Applications and Functional Material Design Utilizing O 2 Naphthylazo Anisole

Development as a Chromogenic and Spectrophotometric Reagent

The capacity of o-(2-Naphthylazo)anisole to form complexes with metal ions, resulting in distinct and measurable changes in its light-absorption properties, makes it a valuable tool for chemical detection. This chromogenic behavior is the basis for its application in spectrophotometric analysis.

o-(2-Naphthylazo)anisole has been successfully employed as a spectrophotometric reagent for the detection and quantification of specific metal ions. The formation of a coordination complex between the dye and a metal ion alters the electronic structure of the dye, leading to a shift in its maximum absorption wavelength (λmax), which can be precisely measured.

One notable application is in the detection of palladium(II). Studies have shown that o-(2-Naphthylazo)anisole, in its (E)-1-((2-methoxyphenyl)diazenyl)naphthalen-2-ol form, serves as an effective O,N-bidentate ligand, readily forming a stable complex with palladium(II). researchgate.net The creation of this bis[1-(2-methoxyphenylazo)-2-naphthoxy]palladium(II) complex results in a new substance with unique spectroscopic characteristics that allow for the quantification of the metal ion. researchgate.netresearchgate.net

Similarly, research has been conducted on the interaction between Sudan Red G and copper(II) ions. The formation of a Cu(II) coordination compound with the dye provides a basis for its use in the experimental and theoretical study of copper detection. researchgate.netgoogle.com The sensitivity of the dye's absorption spectrum to the presence of these metal ions allows it to function as a colorimetric indicator for qualitative and quantitative analysis in non-biological samples.

The principles that underpin the use of o-(2-Naphthylazo)anisole as a spectrophotometric reagent are directly applicable to the design of chemosensors. A chemosensor operates by selectively binding to a target analyte and transducing that binding event into a measurable signal.

In the case of o-(2-Naphthylazo)anisole, the molecule acts as the recognition element (receptor) for metal ions like palladium(II) and copper(II). researchgate.netresearchgate.netgoogle.com The binding event, which involves the formation of coordination bonds, triggers a distinct color change, serving as the optical signal. This mechanism forms the basis for designing simple and effective colorimetric chemosensors for environmental or industrial monitoring of these specific metals. The selectivity of these sensors can be tuned by controlling factors such as pH and the solvent system, which influence the complex formation.

| Analyte | Reagent Form | Complex Formed | Analytical Method |

| Palladium(II) | (E)-1-((2-methoxyphenyl)diazenyl)naphthalen-2-ol | bis[1-(2-methoxyphenylazo)-2-naphthoxy]palladium(II) | Spectrophotometry |

| Copper(II) | Sudan Red G | Sudan Red G - Cu(II) Coordination Compound | Spectrophotometry |

Incorporation into Photoresponsive Materials

Azo compounds are a well-established class of photoresponsive molecules, known for their ability to undergo reversible isomerization when exposed to light. This property makes them attractive candidates for the development of smart materials that can be controlled by optical stimuli.

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Arylazo compounds are known to exhibit this behavior. Research on palladium-arylazo complexes, including those derived from o-(2-Naphthylazo)anisole, indicates their potential for photochromic activity. researchgate.net This suggests that the parent dye, o-(2-Naphthylazo)anisole, possesses the fundamental characteristics required for creating photoresponsive materials.

However, while the foundational photochromic properties are recognized in solution and within metal complexes, specific studies detailing the successful incorporation of o-(2-Naphthylazo)anisole into functional photochromic thin films or polymer composites are not extensively documented in the available scientific literature. The development of such materials would involve embedding or chemically bonding the dye into a solid matrix to harness its light-sensitive properties for applications like optical data storage or dynamic light filtering.

Nonlinear optical (NLO) materials exhibit optical properties that change with the intensity of incident light, a phenomenon crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. researchgate.net Azo dyes, with their extended π-conjugated systems, are a promising class of molecules for NLO applications.

The NLO properties of Sudan Red G [1-(2-Methoxyphenylazo)-2-naphthol] have been investigated through theoretical quantum chemical calculations. dergipark.org.trkocaeli.edu.tr Using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, researchers have computed key parameters that define a molecule's NLO response, including its dipole moment (µ), polarizability (<α>), and first-order hyperpolarizability (β). dergipark.org.tr These studies indicate that Sudan Red G possesses significant NLO characteristics. The calculated values are dependent on the computational basis set used, with the addition of polarization and diffusion functions to the basis sets providing more refined results. dergipark.org.trkocaeli.edu.tr These theoretical findings establish o-(2-Naphthylazo)anisole as a candidate for further experimental investigation in the field of NLO materials.

Table of Calculated Nonlinear Optical Properties for Sudan Red G [1-(2-Methoxyphenylazo)-2-naphthol] Data sourced from theoretical calculations using the DFT/B3LYP method. dergipark.org.tr